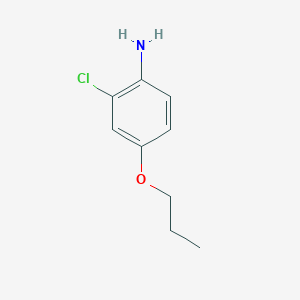

2-Chloro-4-propoxyaniline

Beschreibung

2-Chloro-4-propoxyaniline (CAS: 1071989-24-6) is an aromatic amine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its IUPAC name, 2-chloro-4-propan-2-yloxyaniline, reflects the substituents: a chlorine atom at the ortho position (C2) and an isopropoxy group (-OCH(CH₃)₂) at the para position (C4) relative to the amino group (-NH₂) on the benzene ring . The compound’s structural identifiers include PubChem CID 62113434 and MDL Number MFCD16680491. Its InChI string (InChI=1S/C9H12ClNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3) confirms the connectivity and stereochemical details .

Eigenschaften

IUPAC Name |

2-chloro-4-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZLFBDVEVNQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propoxyaniline typically involves the reaction of 2-chloroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Chloroaniline+Propyl Bromide→2-Chloro-4-propoxyaniline

Industrial Production Methods: Industrial production methods for 2-Chloro-4-propoxyaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-propoxyaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-propoxyaniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Electronic Effects :

- The chlorine in 2-Chloro-4-propoxyaniline is a stronger electron-withdrawing group (EWG) than the fluorine in 3-Fluoro-4-propoxyaniline, leading to greater deactivation of the aromatic ring. This alters reactivity in electrophilic substitution reactions .

- The propoxy group in both 2-Chloro-4-propoxyaniline and 3-Fluoro-4-propoxyaniline donates electrons via resonance but withdraws electrons inductively, creating a balance that influences regioselectivity .

Steric and Solubility Effects: The bulky phenoxy substituent in 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline increases molecular weight (261.75 g/mol) and reduces solubility in polar solvents compared to the smaller propoxy group in the target compound . Fluorine’s smaller atomic size in 3-Fluoro-4-propoxyaniline may enhance solubility in aqueous media relative to its chloro counterpart .

In contrast, substituents at C3 (meta) in the fluorinated analog may allow less steric interference .

Biologische Aktivität

2-Chloro-4-propoxyaniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-Chloro-4-propoxyaniline can be described by the following chemical structure:

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- IUPAC Name : 2-chloro-N-(4-propoxyphenyl)aniline

The biological activity of 2-chloro-4-propoxyaniline is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as:

- Antimicrobial Agent : Exhibiting activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of specific signaling pathways.

Antimicrobial Activity

The antimicrobial properties of 2-chloro-4-propoxyaniline were evaluated against various pathogenic bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 16 |

| Mycobacterium smegmatis | 128 |

These findings indicate that 2-chloro-4-propoxyaniline possesses significant antibacterial activity, particularly against Enterococcus faecalis, which is noteworthy due to the increasing prevalence of antibiotic-resistant strains.

Antitumor Activity

In vitro studies have shown that 2-chloro-4-propoxyaniline can induce cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

-

Study on Antibacterial Properties :

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of several aniline derivatives, including 2-chloro-4-propoxyaniline. The compound demonstrated significant activity against multidrug-resistant strains, highlighting its potential role in treating infections caused by resistant bacteria . -

Investigation into Antitumor Effects :

Another study explored the antitumor effects of various aniline derivatives on human cancer cell lines. The results indicated that 2-chloro-4-propoxyaniline exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.